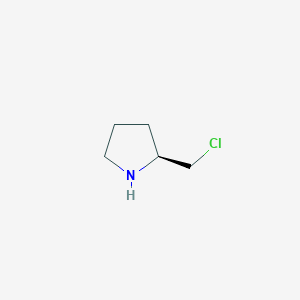

(S)-2-(氯甲基)吡咯烷

描述

Synthesis Analysis

The synthesis of related chloromethylpyridines and pyrrolidine derivatives has been widely studied. For example, the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine using a POCl3/CH2Cl2/Et3N system highlights a method for chloromethyl group introduction under mild conditions (Xia Liang, 2007). Additionally, the synthesis of 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation-beta-iodination of amino acids offers insights into the formation of pyrrolidine structures (A. Boto et al., 2001).

Molecular Structure Analysis

The molecular and crystal structures of compounds similar to (S)-2-(Chloromethyl)pyrrolidine have been extensively analyzed. For instance, an X-ray study of various chelate compounds provides data on molecular geometry and structural correlations, which are valuable for understanding the structural aspects of chloromethylated pyrrolidines (A. O. Mozzchukhin et al., 1991).

Chemical Reactions and Properties

(S)-2-(Chloromethyl)pyrrolidine can undergo a variety of chemical reactions, including nucleophilic substitution and catalytic asymmetric synthesis. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides demonstrates the compound's utility in enantioselective synthesis, highlighting its chemical reactivity and applications in stereochemical diversity (J. Adrio and J. Carretero, 2019).

Physical Properties Analysis

The physical properties of chloromethylated pyrrolidines, such as boiling point, melting point, and solubility, can be inferred from related compounds. For instance, the synthesis and characterization of 2-chloro-4-(piperidin-1-ylmethyl)pyridine provide valuable data on the physical properties of chloromethylated pyrrolidines (Shen Li, 2012).

Chemical Properties Analysis

The chemical properties of (S)-2-(Chloromethyl)pyrrolidine, including reactivity, stability, and functional group compatibility, can be explored through studies on similar compounds. Research on the synthesis, structure, and spectral properties of bis(pyrrol-2-yl)pyridines sheds light on the reactivity and chemical behavior of pyrrolidine derivatives (B. Trofimov et al., 2005).

科学研究应用

合成和性质:吡咯烷,包括变种如“(S)-2-(氯甲基)吡咯烷”,已被研究其合成方法和性质。例如,一项研究调查了吡咯烷合成的极性[3+2]环加成反应,重点关注它们在医药和工业中的潜在应用,如染料或农药物质(Żmigrodzka等,2022)。

电导率:已对由化合物如2,2'-二氯二乙醚和聚(环氧氯丙烷)的氯甲基基团衍生的TCNQ配合物的电导率进行研究,这些化合物与吡咯烷相关(Bruce & Herson, 1967)。

可见光介导的环化:一项研究探讨了N-磺酰基烯丙胺和烯烃的可见光介导的环化,以实现对高度功能化的氯甲基化吡咯烷的快速访问。这种方法使用温和条件,适用于各种烯烃(Crespin et al., 2017)。

癌症研究:已对2-(氯甲基)吡啶盐酸盐的致癌性进行研究,这是一种在结构上类似于吡咯烷的化合物,以了解其对动物模型中癌症发展的影响(National Toxicology Program, 1979)。

有机反应中的催化作用:研究探讨了硫、硒、碲吡啶类化合物在催化酮的转移氢化和醇的氧化中的应用,这些研究有助于理解吡咯烷衍生物的催化应用(Prakash et al., 2012)。

增强记忆效果:已对吡咯烷衍生物进行研究,以了解其潜在的智力增强效果,表明可能在增强记忆和治疗认知障碍方面有应用(Petkov et al., 1991)。

安全和危害

未来方向

The future directions for “(S)-2-(Chloromethyl)pyrrolidine” would depend on the field of study it’s being used in. It could potentially be used in the synthesis of other complex organic compounds, or in pharmaceutical research if it exhibits biological activity.

Please note that this information is based on the available resources and there might be additional information in scientific literature not covered here.

属性

IUPAC Name |

(2S)-2-(chloromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFINMADAIKCLDI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544578 | |

| Record name | (2S)-2-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(Chloromethyl)pyrrolidine | |

CAS RN |

179116-00-8 | |

| Record name | (2S)-2-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B63665.png)

![Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI)](/img/structure/B63669.png)

![2-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B63672.png)